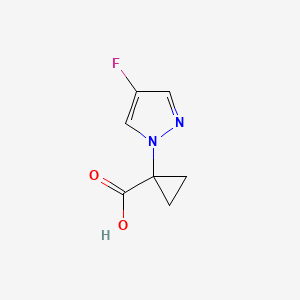






|
REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[N:4][N:5]([C:7]2([C:10]([O:12]CC3C=CC=CC=3)=[O:11])[CH2:9][CH2:8]2)[CH:6]=1>CO>[F:1][C:2]1[CH:3]=[N:4][N:5]([C:7]2([C:10]([OH:12])=[O:11])[CH2:9][CH2:8]2)[CH:6]=1
|


|
Name
|
benzyl 1-(4-fluoro-1H-pyrazol-1-yl)cyclopropanecarboxylate
|
|
Quantity
|
115 mg
|
|
Type
|
reactant
|
|
Smiles
|
FC=1C=NN(C1)C1(CC1)C(=O)OCC1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
the H-Cube (full H2, room temperature)
|
|
Type
|
CUSTOM
|
|
Details
|
The solvent was removed under reduced pressure
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC=1C=NN(C1)C1(CC1)C(=O)O
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 70 mg | |
| YIELD: CALCULATEDPERCENTYIELD | 93.1% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |